Cas no 618-36-0 (1-phenylethan-1-amine)

1-Phenylethan-1-amine, also known as α-methylbenzylamine, is a chiral amine with the molecular formula C₈H₁₁N. It is widely used as a resolving agent in the synthesis of enantiomerically pure compounds due to its ability to form diastereomeric salts with racemic acids. The compound exhibits high optical purity and stability, making it valuable in pharmaceutical and fine chemical applications. Its secondary amine functionality allows for versatile reactivity in organic synthesis, including reductive amination and asymmetric hydrogenation. 1-Phenylethan-1-amine is also employed as an intermediate in agrochemicals and specialty materials. Proper handling is required due to its basic and potentially irritating properties.
1-phenylethan-1-amine structure
1-phenylethan-1-amine structure
Product Name:1-phenylethan-1-amine
CAS No:618-36-0
MF:C8H11N
MW:121.179641962051
MDL:MFCD00008069
CID:38995
PubChem ID:7408
Update Time:2025-05-22

1-phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylethanamine
    • 1-phenylethylamine
    • alpha-Methylbenzylamine
    • 1-Phenethylamine
    • 1-Amino-1-phenylethane
    • 1-Fenylethylamin
    • Benzene, (1-amino-ethyl)-
    • Benzenemethanamine, alpha-methyl-
    • DL-1-Phenylethylamine
    • alpha-Phenyl Ethylamine
    • (+/-)-1-Phenylethylamine
    • DL-alpha-Phenylethylamine
    • dl-PEA
    • (+/-) Alpha-Methylbenzylamine
    • α-phenylethylamine
    • DL-phenylethylamine
    • (R,S)-(+/-)-1-Phenylethylamine
    • (±)-1-Phenylethylamine
    • DL-alpha-Methylbenzylamine
    • .alpha.-Methylbenzylamine
    • 1-Phenylethan-1-amine
    • dl-a-Methylbenzylamine
    • DL-α-Methylbenzylamine
    • α-Methylbenzylamine
    • Benzenemethanamine, α-methyl-
    • DL-α-Methylbenzylami
    • DL-α-Phenylethylamine
    • (+/-)-PEA
    • alpha-Phenylethylamine
    • alpha-Aminoethylbenzene
    • alpha-Methylbenzenemethanamine
    • a-methylbenzylamine
    • alpha-Phenethylamine
    • a-phenylethylamine
    • 1-Phenyl-ethylamine
    • Benzenemethanamine, .alpha.-methyl-
    • Sumine 2079
    • Ethanamine, 1-phenyl-
    • Ethylamine, 1-phenyl-
    • a-methylbenzenemethanamine
    • (+/-)-1-Phenylet
    • N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
    • Benzylamine, .alpha.-methyl-, (.+/-.)-
    • AS-80972
    • 1-PHENETHYLAMINE [HSDB]
    • a-aminoethylbenzene
    • (1-Aminoethyl)benzene
    • DL-
    • NSC-8391
    • alpha-methyl-benzylamine
    • (RS)-alpha-methylbenzylamine
    • DL-1-phenethylamine
    • FT-0604486
    • CS-W013564
    • F0798-0597
    • Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
    • (-)-1-phenylethylamine
    • alpha-methylbenzyl amine
    • (+)1-phenylethan-1-amine
    • C02455
    • (+)-alpha-methylbenzylamine
    • .alpha.-Phenethylamine
    • (-)-alpha-methyl-benzylamine
    • (S)-(-)-.alpha.-Methylbenzylamine
    • L(-)-.alpha.-Methylbenzylamine
    • Benzenemethaneamine, alpha-methyl-
    • (+/-)-1-phenyl-ethanamine
    • 1-Phenylethanamine #
    • EINECS 202-706-6
    • M0165
    • .alpha.-Phenylethylamine
    • PS-4601
    • (+)-alpha-methyl benzyl amine
    • L-(-)-.alpha.-Phenylethylamine
    • dl-1-phenylethyl amine
    • EINECS 210-545-8
    • (-)-alpha-methylbenzylamine
    • alpha-Methylbenzylamine, 99%
    • Timepidiumbromide
    • FT-0601072
    • 618-36-0
    • Z57102377
    • alpha-methyl benzylamine
    • 1-phenyl-ethyl-amine
    • l-phenylethylamine
    • racemic 1-phenylethylamine
    • 1-Phenyl ethylamine
    • NS00001808
    • AI3-03116
    • (+)-1-phenylethylamine
    • racemic alpha-methylbenzylamine
    • 1-Fenylethylamin [Czech]
    • (1-phenylethyl)amine
    • W-105090
    • 98-84-0
    • DL-a-methylbenzyla
    • rac-1-phenylethanamine
    • (S)-.alpha.-Methylbenzenemethanamine
    • D77753
    • SCHEMBL4701869
    • alpha-methylbezylamine
    • 1(r,s)-phenylethylamine
    • BDBM50023171
    • racemic alpha-methyl-benzenemethanamine
    • (RS)-.ALPHA.-METHYLBENZYLAMINE
    • Benzenemethanamine, .alpha.-methyl-, (R)-
    • NSC8391
    • WLN: 1M1R
    • (-)-alpha-methylbenzenemethanamine
    • (S)-(-)-a-methyl-benzylamine
    • .ALPHA.-METHYLBENZYLAMINE [MI]
    • NSC 8391
    • (-) alpha-methyl-benzylamine
    • CHEBI:670
    • (-)alpha-phenylethylamine
    • (+/-)-.ALPHA.-PHENYLETHYLAMINE
    • .ALPHA.-AMINOETHYLBENZENE
    • EC 210-545-8
    • 1-phenylethyl amine
    • DL-.ALPHA.-METHYLBENZYLAMINE
    • .ALPHA.-METHYLBENZENEMETHANAMINE
    • AM20060838
    • MFCD00008069
    • (R,S)-.ALPHA. METHYLBENZYLAMINE
    • (rs)-1-phenylethylamine
    • (-)-.alpha.-Phenethylamine
    • 1-Phenyl-1-ethanamine
    • (+)-alpha-methyl-benzylamine
    • a-phenethylamine
    • (-)-alpha-phenylethylamine
    • CHEMBL278059
    • UNII-HZ9DM6B2MT
    • (+) alpha-methylbenzylamine
    • (R)-.alpha.-Methylbenzenemethanamine
    • BENZYLAMINE, .ALPHA.-METHYL-, DL-
    • (S)-1-phenylethanamine;(1S)-1-phenylethanamine
    • A-Methylbenzylamine DL-
    • DTXSID40862301
    • (+/-)-.ALPHA.-PHENETHYLAMINE
    • FT-0658781
    • HSDB 2742
    • AKOS016039387
    • Benzylamine, alpha-methyl-
    • (S)-alpha-methyl benzylamine
    • AKOS000119070
    • SCHEMBL830
    • (+/-)-alpha-Methylbenzylamine
    • (-) alpha methyl benzyl amine
    • (+/-)- alpha -Methylbenzylamine
    • racemic 1-phenylethanamine
    • BCP32849
    • (+/-)-1-phenylethanamine
    • Q3560549
    • EN300-17925
    • Benzenemethanamine, .alpha.-methyl-, (S)-
    • (+/-)-1-(phenyl)ethylamine
    • Benzylamine, .alpha.-methyl-
    • HZ9DM6B2MT
    • alpha-methyl benzyl amine
    • (+/-)-1-Phenyl-ethylamine
    • phenylethan-1-amine
    • Benzenemethaneamine, .alpha.-methyl-
    • DB-015888
    • Benzenemethanamine, a-methyl-
    • Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
    • STK397443
    • (+/-)-?-METHYLBENZYLAMINE
    • benzene, (1-aminoethyl)-
    • DB-054000
    • D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
    • ALBB-032928
    • Benzylamine, alphamethyl
    • Ethanamine, 1phenyl
    • 1Phenylethanamine
    • 1Fenylethylamin
    • (R,S)-ALPHA METHYLBENZYLAMINE
    • alphaAminoethylbenzene
    • alphaMethylbenzenemethanamine
    • alphaPhenylethylamine
    • Benzene, (1aminoethyl)
    • Benzenemethanamine, alpha-methyl-, (S)-
    • alphaPhenethylamine
    • Benzenemethanamine, alphamethyl
    • 202-706-6
    • Benzenemethanamine, alpha-methyl-, (R)-
    • Benzenemethaneamine, alphamethyl
    • Ethylamine, 1phenyl
    • FP11135
    • 1Phenylethylamine
    • 1Amino1phenylethane
    • (+/-)-alpha-Phenylethylamine
    • (+/-)-ALPHA-PHENETHYLAMINE
    • 1-phenylethan-1-amine
    • MDL: MFCD00008069
    • Inchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
    • InChI Key: RQEUFEKYXDPUSK-UHFFFAOYSA-N
    • SMILES: NC(C)C1C=CC=CC=1
    • BRN: 636127

Computed Properties

  • Exact Mass: 121.08923
  • Monoisotopic Mass: 121.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.94 g/mL at 25 °C(lit.)
  • Melting Point: -65 ºC
  • Boiling Point: 185°C(lit.)
  • Flash Point: Degrees Fahrenheit:158°F
    Degrees Celsius:70°C
  • Refractive Index: n20/D 1.526(lit.)
  • Solubility: 42g/l
  • Water Partition Coefficient: 4.2 g/100 mL (20 ºC)
  • Stability/Shelf Life: Stable, but absorbs carbon dioxide from the air. Store under an inert atmosphere. Incompatible with strong oxidizing agents, carbon dioxide.
  • PSA: 26.02
  • LogP: 1.49
  • Solubility: Not determined
  • Merck: 6026
  • Sensitiveness: Air Sensitive

1-phenylethan-1-amine Security Information

  • Symbol: GHS05 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302-H312-H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:1
  • Hazard Category Code: 21/22-34
  • Safety Instruction: 26-28-36/37/39-45
  • FLUKA BRAND F CODES:10-23
  • RTECS:DP5775000
  • Hazardous Material Identification: C
  • Risk Phrases:R21/22;R34
  • Safety Term:S26-S28-S36/37/39-S45-S28A
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Store at room temperature

1-phenylethan-1-amine Customs Data

  • HS CODE:29214980

1-phenylethan-1-amine Pricemore >>

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1-phenylethan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 2

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1-phenylethan-1-amine Raw materials

1-phenylethan-1-amine Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:618-36-0)DL-alpha-Methylbenzylamine
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(CAS:618-36-0)DL-а苯乙胺
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Additional information on 1-phenylethan-1-amine

1-Phenylethan-1-Amine (CAS No. 618-36-0): A Comprehensive Overview

1-Phenylethan-1-Amine, also known as phenethylamine or PEA, is a naturally occurring organic compound with the CAS registry number 618-36-0. This compound is a derivative of phenylalanine, an essential amino acid, and plays a significant role in various biological processes. The chemical structure of 1-phenylethan-1-amine consists of a phenyl group attached to an ethylamine backbone, making it a simple yet versatile molecule with diverse applications in chemistry, pharmacology, and biotechnology.

Recent advancements in chemical synthesis have enabled the production of 1-phenylethan-1-amine in large quantities, making it accessible for research and industrial purposes. The compound is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties, such as its ability to act as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, have made it a focal point in neurochemical research.

The biological significance of 1-phenylethan-1-amine lies in its role as a precursor for the synthesis of catecholamines, which are critical for various physiological functions. In neuroscience, researchers have explored its potential as a therapeutic agent for conditions such as depression, anxiety, and neurodegenerative diseases. Recent studies have demonstrated that PEA derivatives can modulate neurotransmitter systems, offering promising avenues for drug development.

In the field of pharmacology, 1-phenylethan-1-amine has been utilized to design novel drug delivery systems. Its ability to enhance the bioavailability of certain drugs has been extensively studied, particularly in the context of improving therapeutic outcomes for chronic diseases. Researchers have also investigated its role in enhancing the permeability of drug molecules across biological membranes, which could revolutionize the way medications are administered.

The environmental impact of 1-phenylethan-1-amine has also garnered attention in recent years. Studies have shown that this compound can undergo biodegradation under specific environmental conditions, reducing its persistence in ecosystems. This finding is crucial for industries that utilize PEA derivatives, as it highlights the importance of sustainable practices to minimize ecological risks.

From a synthetic chemistry perspective, the development of efficient methods for producing 1-phenylethan-1-amine has been a key area of research. Traditional methods often involve multi-step processes with low yields, but recent innovations have introduced catalytic approaches that significantly improve reaction efficiency. These advancements not only reduce production costs but also align with global efforts to promote green chemistry.

In conclusion, 1-phenylethan-1-amine (CAS No. 618-36-0) is a versatile compound with profound implications across multiple scientific disciplines. Its role as a precursor for neurotransmitters, its applications in drug design and delivery, and its environmental behavior make it a subject of ongoing research interest. As scientific understanding continues to evolve, PEA derivatives are poised to play an even greater role in advancing medical therapies and sustainable industrial practices.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:618-36-0)DL-alpha-Methylbenzylamine
sfd9962;1613547
Purity:99.9%/98%
Quantity:200kg/Company Customization
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:618-36-0)
SFD2111
Purity:99%
Quantity:25KG,200KG,1000KG
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